Halofantrine hydrochloride Halofantrine hydrochloride Halofantrine is an antimalarial agent. It is active against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum (IC50s = 1.5-2.5 and 1.3-3.9 µg/L, respectively). Halofantrine reduces parasitemia in a mouse model of P. berghei infection with a 50% curative dose (CD50) value of 15 mg/kg. It also reduces parasitemia in an Aotus monkey model of P. falciparum infection (CD50 = 58.3 mg/kg). Formulations containing halofantrine have been used in the treatment of malaria.
Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
Brand Name: Vulcanchem
CAS No.: 36167-63-2
VCID: VC0529739
InChI: InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
SMILES: CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol

Halofantrine hydrochloride

CAS No.: 36167-63-2

Cat. No.: VC0529739

Molecular Formula: C26H31Cl3F3NO

Molecular Weight: 536.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Halofantrine hydrochloride - 36167-63-2

CAS No. 36167-63-2
Molecular Formula C26H31Cl3F3NO
Molecular Weight 536.9 g/mol
IUPAC Name 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Standard InChI InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Standard InChI Key WANGFTDWOFGECH-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Canonical SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Appearance Solid powder

Pharmacokinetic Profile

Absorption and Bioavailability

Halofantrine exhibits dose-dependent absorption with significant variability influenced by food intake. In fasting volunteers, a single 500 mg dose achieved a mean maximum concentration (Cmax_{\text{max}}) of 345 μg/L, while a high-fat meal increased Cmax_{\text{max}} to 1,218 μg/L . The drug’s lipophilicity necessitates bile salts for optimal solubilization, explaining the three- to five-fold bioavailability enhancement with fatty foods . Repeated dosing (500 mg every 6 hours for three doses) yields a Cmax_{\text{max}} of 3,200 ng/mL, with absorption plateauing due to saturable first-pass metabolism .

Distribution and Metabolism

Halofantrine is 60–70% protein-bound, primarily to albumin, and distributes widely into tissues, including erythrocytes infected with Plasmodium . Hepatic metabolism via CYP3A4 generates n-desbutyl halofantrine, the primary metabolite, which retains antimalarial activity . The parent compound has a distribution half-life (t1/2αt_{1/2\alpha}) of 0.19 hours and a terminal elimination half-life (t1/2βt_{1/2\beta}) of 14.4 hours in acute malaria, prolonging to 6–10 days in convalescent patients .

Table 1: Key Pharmacokinetic Parameters of Halofantrine Hydrochloride

ParameterHealthy Volunteers (Fasting)Acute Malaria Patients
Cmax_{\text{max}} (μg/L)345 (500 mg dose)3200 (multiple doses)
tmaxt_{\text{max}} (h)9–1732–56
t1/2βt_{1/2\beta} (days)6–1014.4
AUC (mg·h/L)7.86 (500 mg dose)9.36 (1000 mg dose)

Excretion

Less than 1% of halofantrine is excreted unchanged in urine, with biliary elimination of metabolites predominating . The prolonged elimination half-life necessitates spaced dosing to avoid accumulation, particularly in patients with hepatic impairment .

Clinical Efficacy

Comparative Studies in Thailand

Table 2: Clinical Trial Outcomes Across Geographies

Study LocationRegimenCure Rate (%)Parasite Clearance Time (h)
Malawi 8 mg/kg q6h × 3 doses9671
Thailand 500 mg q6h × 3 doses8875–84
Thailand Mefloquine 1,500 mg single dose9775–84

Dosage and Administration

Recommended Regimens

Adults with uncomplicated malaria receive 500 mg every 6 hours for three doses, repeated after seven days to prevent recrudescence . Pediatric dosing is 8 mg/kg per dose, adhering to the same interval . Administration with high-fat meals is critical to ensure adequate absorption, particularly in undernourished populations .

Contraindications and Precautions

Halofantrine is contraindicated in patients with:

  • Known QT prolongation or congenital arrhythmia syndromes

  • Concurrent use of CYP3A4 inhibitors (e.g., ketoconazole)

  • Severe hepatic impairment .

Resistance and Current Therapeutic Status

Emerging Resistance

Despite halofantrine’s efficacy, sporadic resistance has been reported in Southeast Asia, linked to Pfmdr1 gene amplification . Cross-resistance with lumefantrine necessitates combination therapies, though halofantrine remains effective in most endemic regions .

Role in Modern Malaria Management

Safety concerns have limited halofantrine’s use to second-line therapy where artemisinin-based combinations are unavailable . The WHO no longer recommends it for first-line treatment due to cardiotoxicity risks, reserving it for supervised settings with cardiac monitoring .

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